molecular formula C6H9F3O B6190299 [(1s,3s)-3-(trifluoromethyl)cyclobutyl]methanol, cis CAS No. 2680542-95-2

[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methanol, cis

Cat. No. B6190299
CAS RN: 2680542-95-2
M. Wt: 154.1
InChI Key:
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Description

[(1s,3s)-3-(Trifluoromethyl)cyclobutyl]methanol, cis (hereafter referred to as “cis-TFMC”) is an organic molecule that has been studied for its potential applications in scientific research. Cis-TFMC is a chiral molecule, meaning it has two different forms that are mirror images of each other. This makes it an attractive target for research due to its potential to be used in asymmetric synthesis. Cis-TFMC has been studied for its potential applications in a wide range of research areas, including medicinal chemistry, organic synthesis, and biochemistry.

Mechanism of Action

Cis-TFMC is an organic molecule that acts as a chiral ligand in a number of different reactions. In asymmetric synthesis, cis-TFMC acts as an enantioselective catalyst, meaning it can selectively catalyze the formation of one enantiomer over the other. In organometallic complexes, cis-TFMC acts as a chiral ligand, binding to the metal center and influencing the stereochemical outcome of the reaction. In medicinal chemistry, cis-TFMC acts as a chiral building block, providing the necessary chiral environment for the synthesis of bioactive molecules. In biochemistry and molecular biology, cis-TFMC acts as a chiral ligand for the study of enzyme-catalyzed reactions.
Biochemical and Physiological Effects
Due to its chiral nature, cis-TFMC has been studied for its potential to interact with biological systems. It has been demonstrated to bind to certain enzymes, such as cytochrome P450 and acetylcholinesterase, and to modulate their activity. Cis-TFMC has also been shown to have an inhibitory effect on the enzyme glycogen phosphorylase, which is involved in the metabolism of glucose. Additionally, cis-TFMC has been studied for its potential to interact with cellular signaling pathways and to modulate the expression of certain genes.

Advantages and Limitations for Lab Experiments

The use of cis-TFMC in laboratory experiments has several advantages. Due to its chiral nature, it can be used to selectively catalyze the formation of one enantiomer over the other. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective reagent. However, there are also some limitations to consider when using cis-TFMC in lab experiments. For example, it has been shown to interact with certain enzymes, which could lead to unexpected results. Additionally, it can be difficult to control the stereoselectivity of certain reactions when using cis-TFMC.

Future Directions

There are many potential future directions for the use of cis-TFMC in scientific research. One potential direction is the use of cis-TFMC as a chiral ligand in the synthesis of complex molecules, such as natural products. Additionally, cis-TFMC could be used to study the effects of chiral molecules on cellular signaling pathways and gene expression. Finally, cis-TFMC could be used to develop more efficient methods for the synthesis of enantiomerically pure compounds.

Synthesis Methods

Cis-TFMC can be synthesized in a two-step process. The first step is the reaction of 3-trifluoromethylcyclobutanol with methanol in the presence of sodium hydroxide. This reaction produces [(1s,3s)-3-trifluoromethylcyclobutyl]methanol, cis-TFMC, as the major product. The second step is the purification of the cis-TFMC product using column chromatography. This method of synthesis is known to be efficient and cost-effective, making it an attractive method for the production of cis-TFMC.

Scientific Research Applications

Cis-TFMC has been used in a wide range of scientific research applications. It has been used as a catalyst in asymmetric synthesis, as a chiral ligand in organometallic complexes, and as a starting material for the synthesis of other organic compounds. Cis-TFMC has also been used in medicinal chemistry, as a chiral building block for the synthesis of bioactive molecules. Additionally, cis-TFMC has been used in biochemistry and molecular biology, as a chiral ligand for the study of enzyme-catalyzed reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(1s,3s)-3-(trifluoromethyl)cyclobutyl]methanol, cis involves the conversion of a cyclobutane derivative to the desired alcohol compound through a series of reactions.", "Starting Materials": [ "Cyclobutane", "Trifluoromethyl iodide", "Lithium aluminum hydride", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Cyclobutane is reacted with trifluoromethyl iodide in the presence of lithium aluminum hydride to form [(1s,3s)-3-(trifluoromethyl)cyclobutyl]methanol, trans.", "Step 2: The trans isomer is then converted to the cis isomer through a reduction reaction using sodium borohydride.", "Step 3: The resulting alcohol is then treated with hydrochloric acid to form the corresponding chloride.", "Step 4: The chloride is then treated with sodium hydroxide to form the final product, [(1s,3s)-3-(trifluoromethyl)cyclobutyl]methanol, cis." ] }

CAS RN

2680542-95-2

Molecular Formula

C6H9F3O

Molecular Weight

154.1

Purity

95

Origin of Product

United States

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